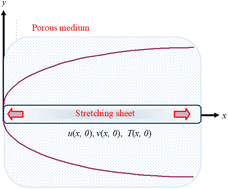Computational analysis of radiative engine oil-based Prandtl–Eyring hybrid nanofluid flow with variable heat transfer using the Cattaneo–Christov heat flux model
RSC Advances Pub Date: 2023-01-25 DOI: 10.1039/D2RA08197K
Abstract
In the present analysis, we study the energy transference through engine oil-based Prandtl–Eyring nanofluid flow through a heated stretching surface. The nanofluid is prepared by adding copper (Cu) and titanium dioxide (TiO2) nanoparticles (NPs) to the base fluid engine oil. The flow mechanism and thermal transmission are observed by exposing the nanofluid flow through the heated slippery surface. The influences of permeable surface, radiative flux and heat absorption/generation are also elaborated in this study. The flow of nanofluids has been designed using a PDEs system, which are then transformed into a set of ODEs via resemblance modification. The numerical technique “shooting method” is used to solve the acquired nonlinear set of non – dimensional ODEs. The results are physically exemplified through tables and plots. It has been detected that the accumulation of nanomaterials in the engine oil, reduces the skin friction while accelerating the energy transfer rate. The velocity field significantly decelerates with the encouragement of the porosity factor, and volume fraction of NPs. However, the temperature profile significantly escalates with the encouragement of the porosity factor, and volume fraction of NPs.

Recommended Literature
- [1] Metal-enhanced fluorescence of gold nanoclusters adsorbed onto Ag@SiO2 core–shell nanoparticles†
- [2] Development of two highly sensitive and selective sensor-assisted fluorescence immunoassays for trace determination of copper residues in food samples
- [3] Fabrication of stable photovoltachromic cells using a solvent-free hybrid polymer electrolyte†
- [4] Enhanced photocatalytic activity of TiO2/UiO-67 under visible-light for aflatoxin B1 degradation†
- [5] Polymers containing pendant oligothiophenes as a novel class of electrochromic materials
- [6] Bio-inspired colouration on various textile materials using a novel catechol colorant†
- [7] In vitro and in silico studies of SARS-CoV-2 main protease Mpro inhibitors isolated from Helichrysum bracteatum†
- [8] Identification and comparative analysis of hepatitis C virus–host cell protein interactions†
- [9] Solvate electrolytes for Li and Na batteries: structures, transport properties, and electrochemistry
- [10] A DFT study of direct furfural conversion to 2-methylfuran on the Ru/Co3O4 surface†










